molecular formula C26H27N5O4 B2645003 3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-48-1

3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2645003
CAS RN: 899727-48-1
M. Wt: 473.533
InChI Key: GAPLEZKGSJESQA-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of purine derivatives has led to the development of new compounds through various synthetic methodologies. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved by intramolecular alkylation, showcasing a method to obtain structurally complex purine analogs (Ondrej Simo, A. Rybár, J. Alföldi, 1998). These synthetic pathways provide a foundation for creating a diverse array of purine derivatives, including the specific compound , which could have various biological and pharmacological applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-ethoxybenzaldehyde with 3-(2-ethoxyethyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, followed by cyclization with phenylhydrazine and oxidation with potassium permanganate. The resulting product is then reacted with acetic anhydride to form the final compound.", "Starting Materials": [ "2-ethoxybenzaldehyde", "3-(2-ethoxyethyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "phenylhydrazine", "potassium permanganate", "acetic anhydride" ], "Reaction": [ "Condensation of 2-ethoxybenzaldehyde with 3-(2-ethoxyethyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base such as sodium hydroxide to form an intermediate", "Cyclization of the intermediate with phenylhydrazine in the presence of a catalyst such as acetic acid to form a hydrazone", "Oxidation of the hydrazone with potassium permanganate in the presence of a solvent such as water to form an intermediate", "Reaction of the intermediate with acetic anhydride in the presence of a catalyst such as pyridine to form the final product" ] }

CAS RN

899727-48-1

Product Name

3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

2-(2-ethoxyethyl)-6-(2-ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O4/c1-4-34-16-15-29-24(32)22-23(28(3)26(29)33)27-25-30(22)17-20(18-11-7-6-8-12-18)31(25)19-13-9-10-14-21(19)35-5-2/h6-14,17H,4-5,15-16H2,1-3H3

InChI Key

GAPLEZKGSJESQA-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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